molecular formula C18H9F3N2O3 B3011919 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile CAS No. 1024132-12-4

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile

Cat. No.: B3011919
CAS No.: 1024132-12-4
M. Wt: 358.276
InChI Key: WVTWVFOSZICHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile is a useful research compound. Its molecular formula is C18H9F3N2O3 and its molecular weight is 358.276. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • The compound is used in the synthesis of various heterocyclic compounds, such as benzoxazoles and thiadiazoles, which are expected to possess biological activity (Abdelhamid, Baghos, & Halim, 2008).

Cycloaddition Reactions

  • It reacts with glycine, valine, and α-amino acid esters through a Michael addition–elimination mechanism, leading to cycloaddition reactions (Grigg & Mongkolaussavaratana, 1988).

Multistep Chemical Reactions

  • In multistep chemical reactions, it forms various compounds with N-arylisoindolines, showcasing its versatility in organic synthesis (Döpp et al., 2006).

Reactivity with N1,N2-diarylamidines

Nucleophilic Intramolecular Cyclization

  • The compound is involved in nucleophilic intramolecular cyclization reactions, enabling the synthesis of organic molecules with potential biological significance (Aksenov et al., 2022).

Photoremovable Protecting Groups

  • It can be used in the creation of photoremovable protecting groups, an important aspect in organic synthesis and photochemistry (Literák, Hroudná, & Klán, 2008).

Crystal Structure Analysis

  • The compound's derivatives have been analyzed for their crystal structures, contributing to the understanding of molecular conformations and interactions (Oezbey et al., 1995).

Cyanation Reagents

  • It acts as a cyanation reagent in organic synthesis, aiding in the functionalization of molecules (Döpp, Jüschke, & Henkel, 2002).

Antioxidant and Anticancer Activity

  • Derivatives of this compound have been studied for their antioxidant and anticancer activities, indicating its potential in medicinal chemistry (Tumosienė et al., 2020).

Organic Reaction Catalyst

Mesogenic Schiff Bases Synthesis

  • The compound is key in synthesizing mesogenic Schiff bases, which are important for studying liquid crystalline behavior (Dubey et al., 2018).

Properties

IUPAC Name

1-hydroxy-3-oxo-N-[4-(trifluoromethoxy)phenyl]indene-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O3/c19-18(20,21)26-11-7-5-10(6-8-11)23-14(9-22)15-16(24)12-3-1-2-4-13(12)17(15)25/h1-8,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQMCIGKRQSMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)OC(F)(F)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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